N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of an ethane-1,2-diamine backbone with an aminoethyl group and is esterified with dimethyl pentanedioate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate typically involves the reaction of ethane-1,2-diamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then esterified with dimethyl pentanedioate to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar structure but lacks the esterified pentanedioate group.
Triethylenetetramine: Contains an additional ethylene group compared to N’-(2-aminoethyl)ethane-1,2-diamine.
Ethylenediamine: Simplest form with only two amino groups.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is unique due to its esterified structure, which imparts different chemical and physical properties compared to its analogs. This esterification enhances its solubility and reactivity, making it suitable for specific applications in various fields .
Properties
CAS No. |
50883-96-0 |
---|---|
Molecular Formula |
C11H25N3O4 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate |
InChI |
InChI=1S/C7H12O4.C4H13N3/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;7H,1-6H2 |
InChI Key |
KTWNSLUBCMZTNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)OC.C(CNCCN)N |
Related CAS |
50883-96-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.